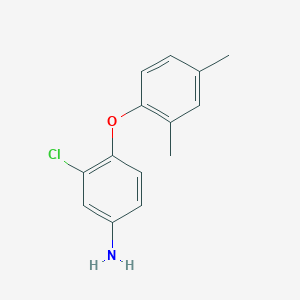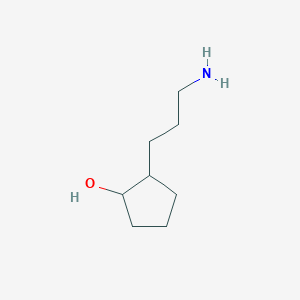![molecular formula C12H15N3O4 B3169676 [3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]甲胺 CAS No. 937651-11-1](/img/structure/B3169676.png)
[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]甲胺
描述
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring . It is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .科学研究应用
在药物开发中的重要性
1,3,4-恶二唑核心是“[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]甲胺”的一部分,因其药理特性而受到广泛研究。该核心因其能够充当羧酸、羧酰胺和酯的生物等排体而被用于药物开发中。1,3,4-恶二唑部分已被整合到具有抗病毒、镇痛、抗炎、抗肿瘤、抗氧化和抗寄生虫活性的化合物中。它的用途不仅限于药理学,还包括聚合物、发光材料和缓蚀剂等领域。这种多功能性凸显了其在开发既有效又毒性降低的新型治疗剂方面的潜力 (Rana、Salahuddin 和 Sahu,2020).
在材料科学中的应用
1,3,4-恶二唑衍生物,包括与所讨论化合物相关的衍生物,在材料科学中得到应用,尤其是在塑料闪烁体的制造中。这些材料在受到电离辐射激发时表现出闪烁特性。已证明将 1,3,4-恶二唑衍生物作为基于聚甲基丙烯酸甲酯的塑料闪烁体中的发光活化剂,可以保持或提高这些材料的闪烁效率、光学透明性和抗热、光和辐射损伤的稳定性。该应用突出了该化合物在开发用于辐射检测和测量的先进材料方面的潜在用途 (Salimgareeva 和 Kolesov,2005).
在医药化学中的治疗效力
1,3,4-恶二唑环的结构独特性,包括它在“[3-(3,4,5-三甲氧基苯基)-1,2,4-恶二唑-5-基]甲胺”中的存在,允许与生物系统中的各种酶和受体有效结合。这促进了广泛的生物活性,使基于 1,3,4-恶二唑的衍生物因其治疗效力而备受追捧。它们被广泛用于治疗医药化学领域的各种疾病,包括抗癌、抗真菌、抗菌和抗炎疾病,展示了它们在药物开发中的重要价值 (Verma 等人,2019).
作用机制
Target of Action
The primary targets of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also interferes with the function of Hsp90, a protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within cells . The compound also inhibits HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, affecting gene expression, signal transduction, drug resistance, and cell proliferation, respectively .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby blocking cell division . By inhibiting Hsp90, it can lead to the misfolding of proteins, disrupting cellular functions . The inhibition of TrxR can lead to an increase in oxidative stress within cells . The compound’s effects on HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β can lead to changes in gene expression, signal transduction, drug resistance, and cell proliferation, respectively .
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . They are prominently present in various molecular structures, demonstrating remarkable multi-activity or specific targeting . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. Its anti-cancer effects are notable, as it effectively inhibits targets that are crucial for cancer cell survival and proliferation . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
生化分析
Biochemical Properties
[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trimethoxyphenyl group in this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions often result in the inhibition of these enzymes, leading to various downstream effects on cellular processes.
Cellular Effects
The effects of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to altered cell signaling and potentially induce apoptosis in cancer cells. Furthermore, its impact on tubulin polymerization affects cell division, making it a potential anti-cancer agent .
Molecular Mechanism
At the molecular level, [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine exerts its effects through several mechanisms. It binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound’s interaction with Hsp90 and TrxR involves inhibition of these proteins, which are crucial for maintaining cellular homeostasis and redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biological activity. Additionally, its impact on metabolic flux and metabolite levels has been observed in various studies .
Transport and Distribution
The transport and distribution of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine within cells and tissues involve several transporters and binding proteins. It has been shown to interact with P-glycoprotein (P-gp), which affects its cellular uptake and efflux . This interaction can influence the compound’s localization and accumulation in specific tissues, thereby affecting its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of [3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its biological effects .
属性
IUPAC Name |
[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFBXAMJVLUPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169597.png)
![2-(3-Cyclopropyl-6-(p-tolyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169605.png)
![2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169612.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169626.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169630.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)




![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)
![N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B3169690.png)
amine](/img/structure/B3169695.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)